molecular formula C13H21NO3 B2592813 1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one CAS No. 1351630-20-0

1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one

Cat. No.: B2592813
CAS No.: 1351630-20-0
M. Wt: 239.315
InChI Key: DFSNBVLDQDLRKE-UHFFFAOYSA-N
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Description

1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spiro ring system. This compound is part of a broader class of spirocyclic compounds known for their intriguing conformational and configurational properties .

Preparation Methods

The synthesis of 1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one can be achieved through various synthetic routes. One common method involves the use of olefin metathesis reactions facilitated by Grubbs catalysts. This method, although effective, can be complex and expensive . Another approach is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step, introducing various substituents at position 4 of the spiro ring .

Chemical Reactions Analysis

1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the spiro ring. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids in Mycobacterium tuberculosis, leading to bacterial cell death . The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its function.

Comparison with Similar Compounds

1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one can be compared to other spirocyclic compounds such as:

Properties

IUPAC Name

1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-2-3-5-12(15)14-8-6-13(7-9-14)16-10-4-11-17-13/h2H,1,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSNBVLDQDLRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC2(CC1)OCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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